molecular formula C26H26O6 B12614623 7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one) CAS No. 917604-54-7

7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one)

Cat. No.: B12614623
CAS No.: 917604-54-7
M. Wt: 434.5 g/mol
InChI Key: WBMOEODXLBZKJW-UHFFFAOYSA-N
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Description

7,7’-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzopyran core, which is a common structural motif in many natural products and synthetic compounds. The presence of ethane-1,2-diylbis(oxy) linkages and propyl groups further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7’-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one) typically involves multi-step organic reactions. One common approach is the condensation of 4-propyl-2H-1-benzopyran-2-one with ethane-1,2-diol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7,7’-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

7,7’-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one) has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism by which 7,7’-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one) exerts its effects involves interactions with specific molecular targets. The benzopyran core can interact with enzymes and receptors, modulating their activity. The ethane-1,2-diylbis(oxy) linkages may facilitate binding to multiple sites, enhancing the compound’s efficacy. Pathways involved include inhibition of oxidative stress and modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 7,7’-[Ethane-1,2-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one)
  • 7,7’-[Ethane-1,2-diylbis(oxy)]bis(4-ethyl-2H-1-benzopyran-2-one)
  • 7,7’-[Ethane-1,2-diylbis(oxy)]bis(4-butyl-2H-1-benzopyran-2-one)

Uniqueness

The uniqueness of 7,7’-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one) lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The propyl groups provide a distinct steric and electronic environment, differentiating it from its methyl, ethyl, and butyl analogs.

Properties

CAS No.

917604-54-7

Molecular Formula

C26H26O6

Molecular Weight

434.5 g/mol

IUPAC Name

7-[2-(2-oxo-4-propylchromen-7-yl)oxyethoxy]-4-propylchromen-2-one

InChI

InChI=1S/C26H26O6/c1-3-5-17-13-25(27)31-23-15-19(7-9-21(17)23)29-11-12-30-20-8-10-22-18(6-4-2)14-26(28)32-24(22)16-20/h7-10,13-16H,3-6,11-12H2,1-2H3

InChI Key

WBMOEODXLBZKJW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCCOC3=CC4=C(C=C3)C(=CC(=O)O4)CCC

Origin of Product

United States

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